- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Cas no 913258-31-8 (Latanoprost Methyl Ester)

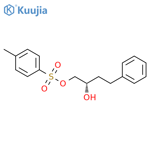

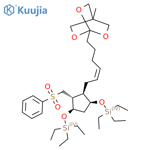

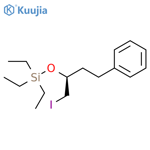

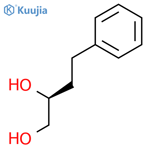

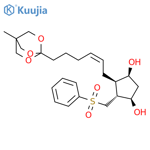

ラタノプロストメチルエステルは、プロスタグランジンF2αアナログであるラタノプロストのメチルエステル誘導体です。この化合物は、眼圧降下作用を示し、緑内障や高眼圧症の治療に用いられる潜在的な前駆体として研究されています。化学的安定性が高く、角膜透過性が改善されている点が特徴で、生体内で酵素水解により活性体のラタノプロストに変換されます。脂溶性が向上しているため、点眼剤の配合安定性や保存性に優れる利点があります。また、標的組織への選択的な薬物送達が可能となるため、全身性副作用の軽減が期待されています。

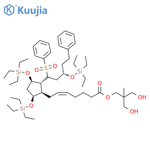

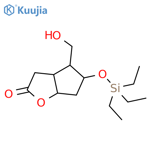

Latanoprost Methyl Ester structure

商品名:Latanoprost Methyl Ester

CAS番号:913258-31-8

MF:C24H36O5

メガワット:404.53964805603

CID:5145520

Latanoprost Methyl Ester 化学的及び物理的性質

名前と識別子

-

- Methyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate

- 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-, methyl ester, (5Z)-

- Latanoprost methyl ester

- Latanoprost Impurity 16

- LatanoprostEPImpurityG

- Methyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate (ACI)

- Latanoprost Methyl Ester

-

- インチ: 1S/C24H36O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,19-23,25-27H,3,8,11-17H2,1H3/b7-2-/t19-,20+,21+,22-,23+/m0/s1

- InChIKey: KSRNMZVGEYUNEO-JNAAKWLTSA-N

- ほほえんだ: C([C@H]1[C@H](O)C[C@H](O)[C@@H]1C/C=C\CCCC(=O)OC)C[C@@H](O)CCC1C=CC=CC=1

Latanoprost Methyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M913250-50mg |

Latanoprost Methyl Ester |

913258-31-8 | 50mg |

$1499.00 | 2023-05-17 | ||

| TRC | M913250-5mg |

Latanoprost Methyl Ester |

913258-31-8 | 5mg |

$190.00 | 2023-05-17 | ||

| TRC | M913250-25mg |

Latanoprost Methyl Ester |

913258-31-8 | 25mg |

$ 800.00 | 2023-09-06 |

Latanoprost Methyl Ester 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

2.1 Reagents: Sodium iodide Catalysts: Pyridine Solvents: Dimethylformamide ; rt; 3.5 h, 72 - 75 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Reagents: Sodium iodide Catalysts: Pyridine Solvents: Dimethylformamide ; rt; 3.5 h, 72 - 75 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Catalysts: Pyridine Solvents: Sulfolane ; 70 min, 80 °C

2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

2.5 Reagents: Sodium chloride Solvents: Pyridine , Water

2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

3.3 Reagents: Pyridine , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

2.5 Reagents: Sodium chloride Solvents: Pyridine , Water

2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

3.3 Reagents: Pyridine , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

リファレンス

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

合成方法 3

はんのうじょうけん

1.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane , Water ; 2 min, 17 °C; 65 min, 17 °C

2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C

2.2 Reagents: Methanol ; -75 °C → -5 °C

3.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

3.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

3.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

3.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

3.5 Reagents: Sodium chloride Solvents: Pyridine , Water

3.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

3.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

4.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

4.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

5.3 Reagents: Ammonium chloride Solvents: Water

5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C

2.2 Reagents: Methanol ; -75 °C → -5 °C

3.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

3.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

3.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

3.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

3.5 Reagents: Sodium chloride Solvents: Pyridine , Water

3.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

3.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

4.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

4.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

5.3 Reagents: Ammonium chloride Solvents: Water

5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

リファレンス

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

合成方法 4

はんのうじょうけん

1.1 Reagents: Potassium carbonate , Potassium ferricyanide Catalysts: Potassium osmate dihydrate , 1,4-Bis[(9S)-10,11-dihydro-6′-methoxycinchonan-9-yl]-9,10-anthracenedione Solvents: tert-Butanol , Water ; 1.5 h, rt; rt → 0 °C

1.2 17 h, 0 °C

1.3 Reagents: Sodium pyrosulfite ; 1 h, 0 °C → rt

2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt

2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

5.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

5.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 17 h, 0 °C

1.3 Reagents: Sodium pyrosulfite ; 1 h, 0 °C → rt

2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt

2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

5.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

5.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

リファレンス

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

合成方法 5

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 5 min, 0 °C

1.2 Solvents: Tetrahydrofuran ; 20 min, 0 °C → 20 °C; 20 °C → 0 °C

1.3 Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → 20 °C; 80 min, 20 °C

1.4 Catalysts: Aluminum tert-butoxide ; 5 h, 20 °C; 20 °C → 0 °C

1.5 Reagents: Sodium bicarbonate Solvents: Pyridine , Water ; 0 °C

2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

3.3 Reagents: Pyridine , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Solvents: Tetrahydrofuran ; 20 min, 0 °C → 20 °C; 20 °C → 0 °C

1.3 Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → 20 °C; 80 min, 20 °C

1.4 Catalysts: Aluminum tert-butoxide ; 5 h, 20 °C; 20 °C → 0 °C

1.5 Reagents: Sodium bicarbonate Solvents: Pyridine , Water ; 0 °C

2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

3.3 Reagents: Pyridine , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

リファレンス

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

合成方法 6

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 4 h, 40 °C

1.2 Reagents: Triethylamine

2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt

2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

5.3 Reagents: Pyridine , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Reagents: Triethylamine

2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt

2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

5.3 Reagents: Pyridine , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

リファレンス

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

合成方法 7

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

1.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

1.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

1.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

1.5 Reagents: Sodium chloride Solvents: Pyridine , Water

1.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

1.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

1.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

1.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

1.5 Reagents: Sodium chloride Solvents: Pyridine , Water

1.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

1.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

リファレンス

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

合成方法 8

はんのうじょうけん

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

1.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

1.3 Reagents: Pyridine , Sodium chloride Solvents: Water

2.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

2.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

2.3 Reagents: Ammonium chloride Solvents: Water

2.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

1.3 Reagents: Pyridine , Sodium chloride Solvents: Water

2.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

2.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

2.3 Reagents: Ammonium chloride Solvents: Water

2.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

リファレンス

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

合成方法 9

はんのうじょうけん

1.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

2.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

2.3 Reagents: Pyridine , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

2.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

2.3 Reagents: Pyridine , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

リファレンス

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

合成方法 10

はんのうじょうけん

1.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt

1.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

3.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

4.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

4.3 Reagents: Pyridine , Sodium chloride Solvents: Water

5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

5.3 Reagents: Ammonium chloride Solvents: Water

5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

3.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

4.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

4.3 Reagents: Pyridine , Sodium chloride Solvents: Water

5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

5.3 Reagents: Ammonium chloride Solvents: Water

5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

リファレンス

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

合成方法 11

はんのうじょうけん

1.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

リファレンス

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

合成方法 12

はんのうじょうけん

1.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

リファレンス

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

合成方法 13

はんのうじょうけん

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C

1.2 Reagents: Methanol ; -75 °C → -5 °C

2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

2.5 Reagents: Sodium chloride Solvents: Pyridine , Water

2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Reagents: Methanol ; -75 °C → -5 °C

2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

2.5 Reagents: Sodium chloride Solvents: Pyridine , Water

2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

リファレンス

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

合成方法 14

はんのうじょうけん

1.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

1.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

リファレンス

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

合成方法 15

はんのうじょうけん

1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane , Tetrahydrofuran ; rt → 15 °C

1.2 5 min, 15 °C

1.3 Reagents: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 15 °C → 25 °C; 9 h, 40 °C; 16 h, rt

2.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane , Water ; 2 min, 17 °C; 65 min, 17 °C

3.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C

3.2 Reagents: Methanol ; -75 °C → -5 °C

4.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

4.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

4.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

4.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

4.5 Reagents: Sodium chloride Solvents: Pyridine , Water

4.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

4.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

5.3 Reagents: Pyridine , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 5 min, 15 °C

1.3 Reagents: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 15 °C → 25 °C; 9 h, 40 °C; 16 h, rt

2.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane , Water ; 2 min, 17 °C; 65 min, 17 °C

3.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C

3.2 Reagents: Methanol ; -75 °C → -5 °C

4.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

4.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

4.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

4.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

4.5 Reagents: Sodium chloride Solvents: Pyridine , Water

4.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

4.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

5.3 Reagents: Pyridine , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

リファレンス

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Latanoprost Methyl Ester Raw materials

- 1,2-Butanediol, 4-phenyl-, 1-(4-methylbenzenesulfonate), (2S)-

- 2H-Cyclopenta[b]furan-2-ol, hexahydro-4-[(phenylsulfonyl)methyl]-5-[(triethylsilyl)oxy]-, (3aR,4R,5R,6aS)-

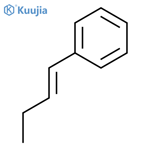

- 4-Phenyl-1-butene

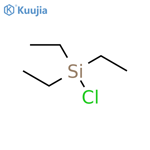

- Chlorotriethylsilane

- (3AR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)-oxy)hexahydro-2H-cyclopentabfuran-2-one

- 1-{(Z)-6-[(1R,2R,3R,5S)-2-((Phenylsulfonyl)methyl)-3,5-bis-(triethylsilyloxy)cyclopentyl]hex-4-enyl}-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

- 1,3-Cyclopentanediol, 4-[(2Z)-6-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)-2-hexen-1-yl]-5-[(phenylsulfonyl)methyl]-, (1R,3S,4R,5R)-

- 1,3-Dioxolane, 2,2-dimethyl-4-(2-phenylethyl)-, (4S)-

- (s)-4-Phenylbutane-1,2-diol

- 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-2-[(3S)-5-phenyl-1-(phenylsulfonyl)-3-[(triethylsilyl)oxy]pentyl]-3,5-bis[(triethylsilyl)oxy]cyclopentyl]-, 3-hydroxy-2-(hydroxymethyl)-2-methylpropyl ester, (5Z)-

- Benzene, [(3S)-4-iodo-3-[(triethylsilyl)oxy]butyl]-

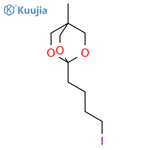

- 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(4-iodobutyl)-4-methyl-

Latanoprost Methyl Ester Preparation Products

Latanoprost Methyl Ester 関連文献

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

913258-31-8 (Latanoprost Methyl Ester) 関連製品

- 898750-89-5((2-chloro-4-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone)

- 1824054-44-5(4,4,5,5,5-Pentafluoropentyl acrylate)

- 13028-69-8((1-Butyl)triethylammonium bromide)

- 211033-59-9(3-[(2-hydroxyethyl)amino]-1-phenylpropan-1-one hydrochloride)

- 1339892-67-9(2-(2-Oxaspiro[3.3]heptan-6-ylidene)acetonitrile)

- 1249285-22-0(1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-ol)

- 4382-33-6((2R,3R)-3,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one)

- 1360953-18-9((5-Fluoro-3-methylpyridin-2-yl)methanol)

- 2228789-16-8(2-(3-ethoxy-2-methoxyphenoxy)acetic acid)

- 854382-68-6(4-2-(aminooxy)ethylbenzonitrile)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量